
N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)oxamide, also known as DMOX, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research on orexin receptors and their antagonists, such as selective OX1R and dual OX1/OX2R antagonists, has highlighted the role of orexin systems in modulating feeding, arousal, stress, and drug abuse. These findings suggest the potential of targeting orexin receptors for treating binge eating and other compulsive behaviors, potentially aligning with the mechanisms that N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)oxamide could affect if related to orexin systems (Piccoli et al., 2012).
Electrochromic and Electrofluorescent Materials
The development of novel materials with dual-switching electrochromic and electrofluorescent properties has been explored, incorporating units like bis(diphenylamino)-fluorene into polyamides. Such materials demonstrate potential for applications in smart windows, displays, and other devices where visual change and fluorescence are desired, indicating a possible research avenue for derivatives of N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)oxamide (Sun et al., 2016).
Anticancer and Analgesic Agents
The synthesis and evaluation of novel compounds derived from visnaginone and khellinone, with potential anti-inflammatory and analgesic activities, highlight the ongoing search for new pharmacological treatments. Such research underscores the importance of exploring new chemical entities, including N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)oxamide, for their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Neuroprotective Effects of Oxyresveratrol Derivatives
Studies on oxyresveratrol and its derivatives have shown promising antioxidant, anti-inflammatory, and neuroprotective properties. Research into similar compounds, including N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)oxamide, could provide insights into their potential applications in neuroprotection and the treatment of oxidative stress-induced cell damage (Hur et al., 2013).
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-18-10-6-4-5-9(7-10)15-13(17)12(16)14-8-11(19-2)20-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJLIYKHWWQFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethoxyethyl)-N2-(3-methoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2388758.png)
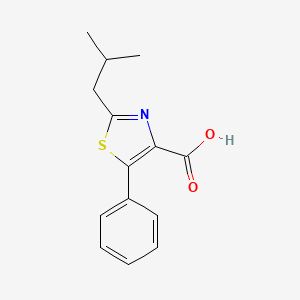
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2388760.png)
![4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2388762.png)
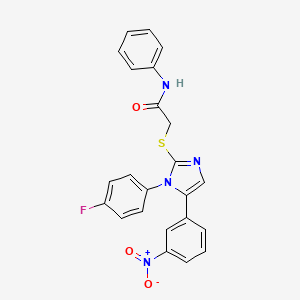
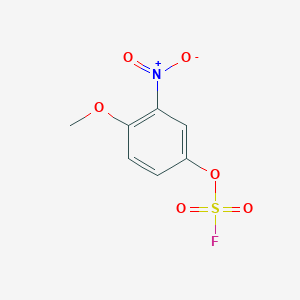
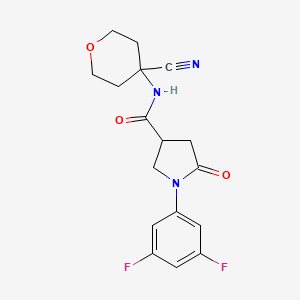
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388772.png)
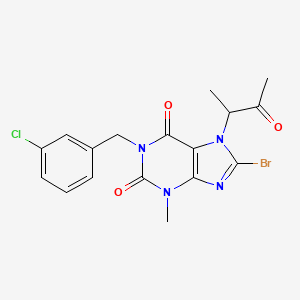
![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2388774.png)

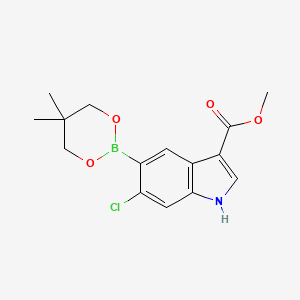
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2388778.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2388780.png)